

# 2,3,4-Trifluoroaniline: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2,3,4-Trifluoroaniline

Cat. No.: B1293922

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of **2,3,4-trifluoroaniline**, a key fluorinated building block in modern medicinal chemistry and materials science. Its unique trifluorinated substitution pattern imparts desirable physicochemical properties to target molecules, making it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

## Physicochemical and Spectroscopic Data

**2,3,4-Trifluoroaniline** is a pale yellow to purple liquid at room temperature.<sup>[1]</sup> Its key physical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of **2,3,4-Trifluoroaniline**

Property	Value	Reference
CAS Number	3862-73-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>3</sub> N	<a href="#">[2]</a>
Molecular Weight	147.10 g/mol	<a href="#">[2]</a>
Appearance	Pale yellow to purple liquid	<a href="#">[1]</a>
Boiling Point	92 °C at 48 mmHg	<a href="#">[3]</a>
Density	1.393 g/mL at 25 °C	<a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.486	<a href="#">[3]</a>

Table 2: Spectroscopic Data of **2,3,4-Trifluoroaniline**

Spectrum Type	Data	Reference
<sup>1</sup> H NMR	Spectral data available, detailed shifts and couplings require database access.	<a href="#">[2]</a> <a href="#">[4]</a>
<sup>13</sup> C NMR	Spectral data available, detailed shifts require database access.	<a href="#">[2]</a>
<sup>19</sup> F NMR	Spectral data available, detailed shifts require database access.	<a href="#">[2]</a>
Mass Spectrometry (EI)	Molecular Ion (M <sup>+</sup> ): m/z 147. Other fragmentation data available on NIST WebBook.	<a href="#">[5]</a>
Infrared (IR)	IR spectra available on PubChem.	<a href="#">[2]</a>

## Synthesis of 2,3,4-Trifluoroaniline

A common industrial synthesis of **2,3,4-trifluoroaniline** involves the high-pressure amination of 1,2,3,4-tetrafluorobenzene. This method is advantageous due to its simplicity and high yield.

## Experimental Protocol: Synthesis from 1,2,3,4-Tetrafluorobenzene

This protocol is based on a patented industrial method and should be performed in a specialized high-pressure reactor by trained personnel.

Materials:

- 1,2,3,4-Tetrafluorobenzene
- Solvent (e.g., Triethylamine or Propylene Glycol)
- Catalyst (e.g., Copper powder)
- Liquid Ammonia
- Nitrogen gas
- Liquid Caustic Soda

Procedure:

- In a high-pressure autoclave, charge 1,2,3,4-tetrafluorobenzene, the chosen solvent, and the catalyst. The molar ratio of 1,2,3,4-tetrafluorobenzene to solvent to liquid ammonia to catalyst is typically in the range of 1:2-20:0.8-20:0.001-1.[6]
- Cool the autoclave to below 15 °C.[6]
- Purge the autoclave with nitrogen gas to remove air.[6]
- Introduce a measured amount of liquefied ammonia into the sealed autoclave.[6]
- Heat the reaction mixture to a temperature between 182-245 °C and maintain for 38-70 hours with stirring.[6]

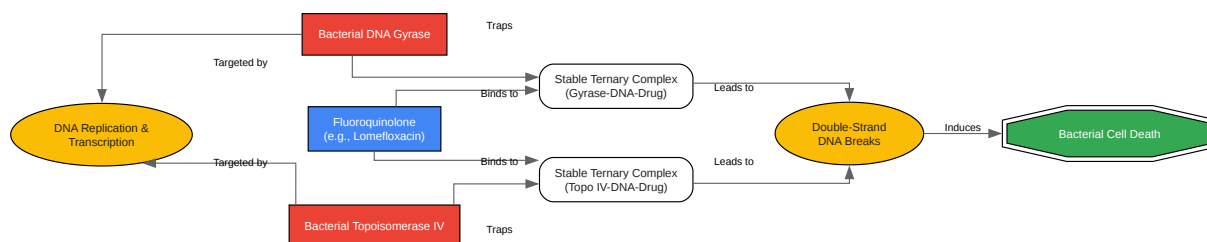
- After the reaction is complete, cool the autoclave to 20 °C.[6]
- Carefully vent the excess ammonia.[6]
- Add liquid caustic soda to the reaction mixture and stir to facilitate phase separation.[6]
- Separate the organic layer, which contains the product.
- The crude product is then purified by distillation under reduced pressure to yield **2,3,4-trifluoroaniline** with a reported yield of up to 91%.[6]

## Applications in Drug Discovery: Synthesis of Fluoroquinolone Antibiotics

**2,3,4-Trifluoroaniline** is a critical starting material for the synthesis of several potent fluoroquinolone antibiotics, including lomefloxacin, norfloxacin, and levofloxacin. The core of these antibacterial agents is a quinolone ring system, which is typically constructed via the Gould-Jacobs reaction.

## Signaling Pathway of Fluoroquinolone Action

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.

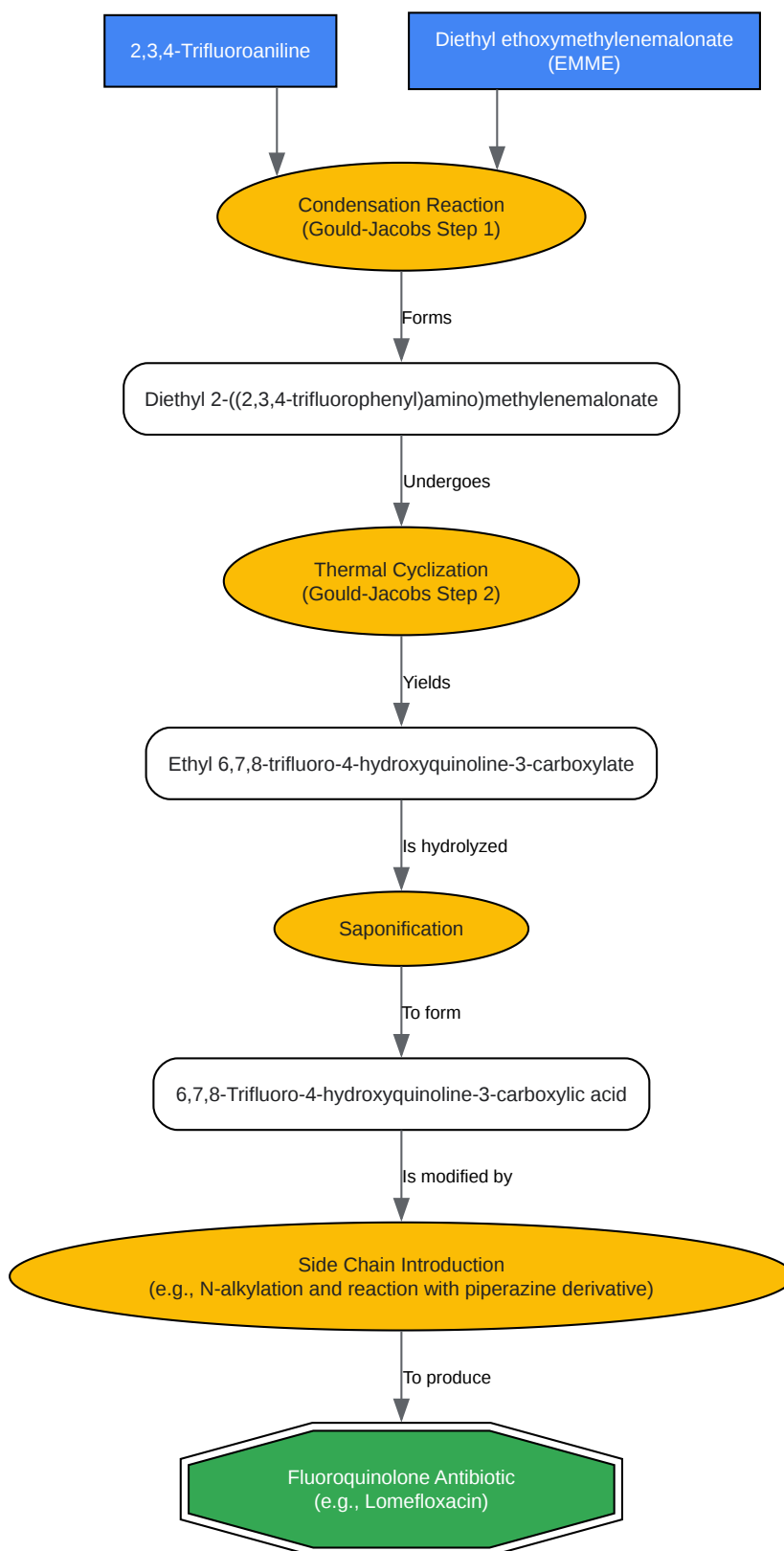


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Mechanism of action of fluoroquinolone antibiotics.

## Experimental Workflow: Synthesis of a Fluoroquinolone Core

The following workflow outlines the key steps in the synthesis of a fluoroquinolone core from **2,3,4-trifluoroaniline**, based on the Gould-Jacobs reaction.



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